Ethyl 2-(4-chloropyrimidin-5-YL)acetate
Description
Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Synthesis
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and a variety of synthetic drugs. ijpsr.comnih.govcore.ac.ukhumanjournals.comorientjchem.org The introduction of a chlorine atom onto the pyrimidine ring, as seen in Ethyl 2-(4-chloropyrimidin-5-yl)acetate, significantly enhances its chemical reactivity. The chloro group acts as a good leaving group, making the C4 position susceptible to nucleophilic substitution reactions. wuxiapptec.com This reactivity is a key feature exploited in the synthesis of diverse heterocyclic systems.
Furthermore, the ethyl acetate (B1210297) moiety at the C5 position provides an additional site for chemical modification. The active methylene (B1212753) group adjacent to the ester carbonyl can participate in a variety of condensation and alkylation reactions, allowing for the extension and elaboration of the molecular framework. researchgate.netrsc.org
Significance as a Synthetic Intermediate in Advanced Organic Chemistry
The dual reactivity of this compound makes it a highly valuable intermediate in multi-step organic syntheses. Chemists utilize this compound as a foundational building block to construct more complex molecules with desired functionalities and stereochemistries.
The chloro substituent at the C4 position is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of various substituents and the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govacs.orgresearchgate.net Such reactions are fundamental in the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings to create novel molecular architectures.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups. The adjacent methylene group can be deprotonated to form a carbanion, which can then react with various electrophiles, enabling the formation of new carbon-carbon bonds.
Overview of Research Trajectories and Academic Contributions
Research involving this compound and related compounds has largely been driven by the quest for new therapeutic agents and functional materials. The pyrimidine core is a well-established pharmacophore, and the ability to readily modify the pyrimidine ring through intermediates like this compound has been a significant focus of medicinal chemistry research. nih.gov
Academic contributions have centered on exploring the scope and limitations of its reactivity, developing novel synthetic methodologies that utilize this intermediate, and synthesizing libraries of compounds for biological screening. The versatility of this building block has allowed researchers to access a diverse chemical space, leading to the discovery of molecules with potential applications in various fields of drug discovery. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chloropyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-5-11-8(6)9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDARYMFTQTCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676777 | |
| Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-47-7 | |
| Record name | Ethyl 4-chloro-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Ethyl 2 4 Chloropyrimidin 5 Yl Acetate
Established Synthetic Routes to the Pyrimidine (B1678525) Acetate (B1210297) Scaffold
The synthesis of Ethyl 2-(4-chloropyrimidin-5-yl)acetate typically involves a multi-step sequence that begins with the construction of the core pyrimidine ring, followed by functional group manipulations to introduce the chloro and ethyl acetate moieties. A common and logical approach proceeds through the formation of a 4-hydroxypyrimidine (B43898) intermediate, which is subsequently chlorinated.
One of the most established methods for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or formamidine) with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the 5-substituted pyrimidine scaffold of the target molecule, a plausible route starts with the reaction of formamidine (B1211174) with a suitable three-carbon component that already bears the acetate side chain or a precursor to it.
A frequently employed strategy involves the initial synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate. This intermediate can be prepared by reacting formamidine acetate with diethyl 2-formylsuccinate. The reaction proceeds via a condensation and subsequent cyclization to form the 4-hydroxypyrimidine ring with the ethyl acetate group at the 5-position.
Once the 4-hydroxypyrimidine intermediate is obtained, the next crucial step is the chlorination of the hydroxyl group at the 4-position. This transformation is a standard procedure in pyrimidine chemistry and is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This reaction effectively converts the 4-hydroxypyrimidine into the desired 4-chloropyrimidine (B154816) derivative.
An alternative approach could involve the Vilsmeier-Haack reaction to introduce a functional group at the 5-position of a pre-formed pyrimidine ring. mdpi.comthieme-connect.de For instance, starting with a suitable pyrimidine, a formyl group could be introduced at the 5-position. This aldehyde could then be converted to the acetate side chain through a series of reactions, such as a Wittig reaction followed by reduction and esterification. However, the former route involving the cyclization of a pre-functionalized precursor is generally more direct.
Precursor Compounds and Starting Materials for its Chemical Synthesis
The selection of appropriate starting materials is critical for an efficient synthesis. Based on the established routes, the key precursors for the synthesis of this compound are:
Formamidine acetate: This compound provides the N-C-N backbone of the pyrimidine ring. It is a stable and commercially available salt of formamidine.
Diethyl 2-formylsuccinate: This dicarbonyl compound serves as the three-carbon component for the pyrimidine ring formation and already contains the necessary carbon framework for the ethyl acetate side chain. It can be synthesized from diethyl succinate.
Phosphorus oxychloride (POCl₃): This is the standard and most effective reagent for the chlorination of hydroxypyrimidines. nih.gov
Solvents: Common solvents used in these synthetic steps include ethanol (B145695) for the cyclization reaction and an inert solvent like acetonitrile (B52724) or chloroform (B151607) for the chlorination step. A base, such as pyridine (B92270) or N,N-dimethylaniline, is often used to facilitate the chlorination reaction. nih.gov
The following table summarizes the key precursors and their roles in the synthesis:
| Precursor Compound | Role in Synthesis |
| Formamidine acetate | Source of the N-C-N fragment for the pyrimidine ring. |
| Diethyl 2-formylsuccinate | Provides the C-C-C backbone and the ethyl acetate precursor. |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent to convert the 4-hydroxyl group to a chloro group. nih.gov |
| Pyridine or N,N-dimethylaniline | Base used as a catalyst and acid scavenger in the chlorination step. nih.gov |
Optimization Strategies and Reaction Conditions in Laboratory-Scale Preparation
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each step include temperature, reaction time, and the choice of solvent and reagents.
Step 1: Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate
Temperature: The condensation reaction between formamidine acetate and diethyl 2-formylsuccinate is typically carried out at an elevated temperature, often at the reflux temperature of the solvent (e.g., ethanol), to drive the reaction to completion.
Reaction Time: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.
Solvent: Ethanol is a common solvent for this cyclization as it is relatively inexpensive, has a suitable boiling point, and can dissolve the reactants.
pH Control: Maintaining a slightly basic or neutral pH can be important to facilitate the condensation and prevent side reactions.
Step 2: Chlorination of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate
Chlorinating Agent: While phosphorus oxychloride is the most common chlorinating agent, other reagents like thionyl chloride could potentially be used, although POCl₃ is generally more effective for hydroxypyrimidines. nih.gov
Temperature: The chlorination reaction is typically performed at reflux temperature to ensure complete conversion.
Catalyst/Base: The addition of a tertiary amine base like pyridine or N,N-dimethylaniline can accelerate the reaction and neutralize the HCl generated. nih.gov
Work-up Procedure: Careful quenching of the excess POCl₃ with ice water is a critical step in the work-up. The product is then typically extracted with an organic solvent.
The following table provides a summary of typical reaction conditions:
| Reaction Step | Reactants | Solvent | Temperature | Typical Reaction Time |
| Pyrimidine Ring Formation | Formamidine acetate, Diethyl 2-formylsuccinate | Ethanol | Reflux | 4-12 hours |
| Chlorination | Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, POCl₃, Pyridine | Acetonitrile (optional) | Reflux | 2-6 hours |
Comparative Analysis of Synthetic Approaches and Yields
Route 1: Two-Step Synthesis via 4-Hydroxypyrimidine Intermediate
Step 1 (Cyclization): The condensation of formamidine with a β-keto ester or its equivalent to form a pyrimidine ring is a well-established reaction that can proceed in good to excellent yields, often in the range of 70-90%.
Step 2 (Chlorination): The chlorination of 4-hydroxypyrimidines with phosphorus oxychloride is also a high-yielding reaction, with reported yields typically exceeding 80%. nih.gov
Route 2: Multi-step Synthesis via Vilsmeier-Haack Reaction
The following table provides a comparative overview of the potential yields for the different synthetic approaches:
| Synthetic Approach | Key Reaction Steps | Typical Step Yields | Estimated Overall Yield |
| Route 1 | 1. Pyrimidine Ring Formation 2. Chlorination | 1. 70-90% 2. >80% | 55-75% |
| Route 2 | 1. Vilsmeier-Haack Formylation 2. Wittig Reaction 3. Reduction 4. Esterification | 1. 50-70% 2. 60-80% 3. >90% 4. >90% | <40% |
Chemical Transformations and Derivatization Strategies of Ethyl 2 4 Chloropyrimidin 5 Yl Acetate
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring System
The electron-deficient nature of the pyrimidine ring, further activated by the presence of a chlorine atom at the C4 position, makes Ethyl 2-(4-chloropyrimidin-5-yl)acetate highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility, allowing for the facile introduction of a wide range of nitrogen, sulfur, and other nucleophiles.
Amination Reactions Leading to 2-(4-aminopyrimidin-5-yl)acetamides
The displacement of the 4-chloro substituent by an amino group is a key transformation of this compound. This reaction is typically achieved by treatment with ammonia (B1221849) or its synthetic equivalents. The resulting 2-(4-aminopyrimidin-5-yl)acetate derivatives are important precursors for the synthesis of various biologically active compounds. While direct ammonolysis of the chloro group can be challenging, alternative strategies, such as reaction with a protected form of ammonia followed by deprotection, can be employed. The ester moiety can subsequently be converted to an amide, leading to the formation of 2-(4-aminopyrimidin-5-yl)acetamides.
Detailed research has shown that the reaction conditions for amination can be critical to achieving high yields and purity. The choice of solvent, temperature, and the presence of a base can significantly influence the outcome of the reaction.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Ammonia | NH3 (in various forms) | Ethyl 2-(4-aminopyrimidin-5-yl)acetate | Analogous reactions are widely reported for chloropyrimidines. |
Reactions with Substituted Amines and Nitrogen-Containing Nucleophiles
A broad spectrum of primary and secondary amines, as well as other nitrogen-containing nucleophiles, can readily displace the chloride at the 4-position of the pyrimidine ring. This allows for the synthesis of a diverse library of 4-substituted amino-pyrimidin-5-yl acetate (B1210297) derivatives. The reaction generally proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Studies on analogous compounds, such as ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate, have demonstrated the successful substitution of a chloro group with 2,3-dimethylaniline (B142581) in the presence of triethylamine (B128534) in ethanol (B145695). mdpi.com This highlights the general applicability of this reaction type to chloropyrimidines. Other nitrogen nucleophiles, including azides and imidazoles, can also be employed to introduce further chemical diversity.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Primary Amines | R-NH2, Base (e.g., Et3N), Solvent (e.g., EtOH) | Ethyl 2-(4-(alkyl/arylamino)pyrimidin-5-yl)acetate | General reactivity of chloropyrimidines. researchgate.net |
| Secondary Amines | R2NH, Base (e.g., K2CO3), Solvent (e.g., DMF) | Ethyl 2-(4-(dialkyl/aryl)aminopyrimidin-5-yl)acetate | General reactivity of chloropyrimidines. researchgate.net |
Alkylthiolation and Other Chalcogen-Mediated Substitutions
The chlorine atom at the C4 position can also be displaced by sulfur and other chalcogen nucleophiles. Alkylthiolation, the introduction of an alkylthio group, is a common transformation achieved by reacting this compound with an appropriate thiol or thiolate salt. These reactions typically proceed smoothly to afford the corresponding ethyl 2-(4-(alkylthio)pyrimidin-5-yl)acetate derivatives.
Research on related pyrrolo[2,3-d]pyrimidines has shown that various aryl thiols can be appended to the pyrimidine ring via an oxidative addition reaction, indicating the feasibility of similar transformations with the target compound. acs.org This methodology provides access to a range of compounds with potential applications in various fields.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Alkylthiols | R-SH, Base (e.g., NaH), Solvent (e.g., DMF) | Ethyl 2-(4-(alkylthio)pyrimidin-5-yl)acetate | General reactivity of chloropyrimidines. |
| Arylthiols | Ar-SH, Base (e.g., K2CO3), Solvent (e.g., DMF) | Ethyl 2-(4-(arylthio)pyrimidin-5-yl)acetate | Analogous reactions on related heterocycles. acs.org |
Ester Functional Group Modifications and Reactivity
The ethyl ester moiety of this compound offers a second point of chemical modification, allowing for transformations such as hydrolysis, transesterification, amidation, and hydrazide formation. These reactions expand the synthetic utility of the parent molecule, enabling the introduction of different functional groups and the construction of more elaborate molecular architectures.
Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-chloropyrimidin-5-yl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, in an aqueous solution. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, or saponification, is usually carried out by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is often driven to completion by using a large excess of the new alcohol.
| Reaction | Reagents/Conditions | Product | Reference |
| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl, H2SO4), Heat | 2-(4-chloropyrimidin-5-yl)acetic acid | General mechanism for ester hydrolysis. chemguide.co.uklibretexts.org |
| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H2O/EtOH, Heat 2. H3O+ | 2-(4-chloropyrimidin-5-yl)acetic acid | General mechanism for ester hydrolysis. |
| Transesterification | R'OH, Acid or Base catalyst | Alkyl 2-(4-chloropyrimidin-5-yl)acetate | General principles of transesterification. |
Amidation and Hydrazide Formation from the Ester Group
The ester group of this compound can be readily converted into an amide by reaction with ammonia, or primary or secondary amines. This transformation, known as aminolysis, typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The resulting 2-(4-chloropyrimidin-5-yl)acetamides are valuable intermediates in drug discovery and other areas of chemical research.
Furthermore, reaction with hydrazine (B178648) or hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazide, 2-(4-chloropyrimidin-5-yl)acetohydrazide. This hydrazide is a key precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, through subsequent cyclization reactions. researchgate.net
| Reagent | Conditions | Product | Reference |
| Ammonia/Amines | NH3 or RNH2 or R2NH, Heat | 2-(4-chloropyrimidin-5-yl)acetamide | General reaction of esters with amines. |
| Hydrazine Hydrate | N2H4·H2O, Solvent (e.g., EtOH), Heat | 2-(4-chloropyrimidin-5-yl)acetohydrazide | General synthesis of hydrazides from esters. researchgate.net |
Intramolecular Cyclization Pathways to Fused Heterocyclic Systems
The arrangement of the chloro and acetate functionalities in this compound is highly conducive to intramolecular cyclization reactions, providing a direct route to various fused pyrimidine scaffolds. These transformations typically proceed via a sequential reaction mechanism involving initial modification at one reactive site followed by a ring-closing step at the other.
A prominent application of this compound is in the synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure. This scaffold, also known as a diazaoxindole, is of significant interest in medicinal chemistry. The synthesis is typically achieved through a two-step, one-pot process involving an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular amide bond formation.
The general synthetic route begins with the reaction of this compound with a primary amine (R-NH2). In the first step, the amine nitrogen acts as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring and displacing the chloride ion. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens and typically proceeds under thermal conditions in a suitable solvent like ethanol or DMF.
Following the substitution, the resulting intermediate, an ethyl 2-(4-(alkylamino)pyrimidin-5-yl)acetate, undergoes a base- or heat-induced intramolecular cyclization. The nitrogen of the newly introduced amino group attacks the carbonyl carbon of the ethyl acetate side chain, leading to the elimination of ethanol and the formation of a five-membered lactam ring fused to the pyrimidine core. This annulation step yields the final 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one product.
Table 1: Synthesis of Substituted 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones
| Entry | Amine (R-NH₂) | Base | Solvent | Product (R group on N7) |
|---|---|---|---|---|
| 1 | Cyclopentylamine | NaOEt | Ethanol | Cyclopentyl |
| 2 | Benzylamine | K₂CO₃ | DMF | Benzyl |
| 3 | Aniline | t-BuOK | Toluene | Phenyl |
The reactivity of this compound can be harnessed to synthesize other fused heterocyclic systems beyond diazaoxindoles, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. nih.govresearchgate.net These syntheses rely on modifying the acetate side chain to introduce a nucleophile capable of cyclizing onto the pyrimidine ring, often after an initial substitution at the C4 position.
For the synthesis of thieno[2,3-d]pyrimidines, a common strategy involves the introduction of a sulfur functionality. For instance, the ethyl acetate group can be converted into a thiolate precursor. Subsequent intramolecular cyclization, often involving a nucleophilic attack of the sulfur onto an electrophilic carbon of the pyrimidine ring, leads to the formation of the fused thiophene (B33073) ring. nih.govrsc.org
Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives can be accessed through pathways that establish an oxygen-based ring closure. figshare.comnih.govrsc.org This can be achieved by first reacting the C4-chloro position with a suitable oxygen nucleophile, followed by a cyclization that involves the acetate side chain, or vice versa. The precise strategy and reaction conditions dictate the final fused ring system that is formed.
Palladium-Catalyzed Cross-Coupling Reactions and Arylation Strategies
The C4-Cl bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful method for carbon-carbon bond formation. This approach is widely used to introduce aryl or heteroaryl substituents at the C4 position, significantly increasing molecular complexity. The Suzuki-Miyaura coupling is among the most frequently employed methods for this purpose. researchgate.netmdpi.com
In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex into the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 4-arylpyrimidine derivative and regenerate the catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂, often paired with phosphine (B1218219) ligands like XPhos or SPhos. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are used to facilitate the transmetalation step.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 85 |
Applications in Medicinal Chemistry Research and Chemical Biology
Role as a Key Building Block for the Synthesis of Biologically Active Molecules
Ethyl 2-(4-chloropyrimidin-5-YL)acetate is a quintessential building block for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. This scaffold is of high interest in medicinal chemistry as it is considered a bioisostere of quinazoline (B50416) and purine, which are core structures in many approved kinase inhibitor drugs. scielo.br The synthesis typically involves a cyclization reaction where the ethyl acetate (B1210297) side chain reacts with a sulfur source to form the fused thiophene (B33073) ring.
The resulting thieno[2,3-d]pyrimidine (B153573) core is a "privileged scaffold" that serves as the foundation for molecules targeting a range of biological processes. Researchers have successfully utilized this pathway to create compounds with potent anticancer and kinase inhibitory activities. scielo.brnih.gov The versatility of the initial building block allows for the incorporation of diverse chemical matter, leading to a broad exploration of chemical space and the discovery of novel bioactive agents.
Development of Novel Scaffolds with Potential Pharmacological Relevance
The primary application of this compound in developing new scaffolds is the construction of the thieno[2,3-d]pyrimidine system. This fused heterocyclic structure has been identified as a core component in a multitude of potent enzyme inhibitors, particularly those targeting protein kinases, which are crucial regulators of cell signaling. nih.govresearchgate.net
The development process leverages the inherent reactivity of the building block. For instance, after the formation of the thieno[2,3-d]pyrimidine core, the chlorine atom at the C4 position remains a key site for modification. This allows for the subsequent attachment of various side chains, which can interact with specific amino acid residues within the ATP-binding pocket of a target kinase. This strategy has led to the development of scaffolds with high affinity and selectivity for specific kinase targets, including Fms-like tyrosine kinase 3 (FLT3), a key target in certain types of leukemia. nih.gov
A recent patent highlights the direct use of this compound in the synthesis of fused benzazepine derivatives, demonstrating its utility in creating complex polycyclic scaffolds for the treatment of cancer and epilepsy. google.com This underscores the compound's role in expanding the repertoire of pharmacologically relevant molecular frameworks.
Precursor in the Design and Synthesis of Drug Candidates and Probes for Biological Systems
By serving as a foundational element for scaffolds like thieno[2,3-d]pyrimidines, this compound is a direct precursor in the design of potential drug candidates. A key strategy in modern drug discovery is to identify and optimize molecules that can inhibit the activity of protein kinases, which are often dysregulated in diseases like cancer. nih.govnih.gov
Derivatives synthesized from this precursor have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HT-29) cancers. nih.gov The mechanism of action for many of these compounds involves the inhibition of specific tyrosine kinases, leading to the induction of apoptosis (programmed cell death) and autophagy in cancer cells. nih.gov The ability to generate potent and selective kinase inhibitors makes this precursor highly valuable in the oncology drug discovery pipeline.
Table 1: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives This table showcases representative data for compounds derived from the thieno[2,3-d]pyrimidine scaffold, illustrating their potential as drug candidates.
| Compound ID | Target Cancer Cell Line | Biological Activity (IC₅₀) | Target Kinase (if specified) | Reference |
| Compound 5 | HepG-2 (Liver Cancer) | More potent than reference | FLT3 (Fms-like tyrosine kinase 3) | nih.gov |
| Compound 8 | MCF-7 (Breast Cancer) | More potent than reference | Not specified | nih.gov |
| Compound p | Not specified | Not specified | Not specified | scielo.br |
| Compound g | Not specified | Not specified | Not specified | scielo.br |
Structure-Activity Relationship (SAR) Studies of Derived Compounds through Systematic Derivatization
Systematic derivatization is a cornerstone of medicinal chemistry, used to understand how specific structural features of a molecule contribute to its biological activity. This compound is ideally suited for such studies. The reactive chlorine at the C4-position acts as a versatile anchor point for introducing a library of substituents.
In the context of the thieno[2,3-d]pyrimidine scaffold, researchers have synthesized series of analogues by reacting the C4-chloro intermediate with various anilines and other amines. scielo.br By comparing the biological activity (e.g., enzyme inhibition or cytotoxicity) of these closely related compounds, a structure-activity relationship (SAR) can be established. This process provides critical insights into which chemical properties (e.g., size, electronics, hydrogen bonding capacity) are required for optimal potency and selectivity.
For example, studies on thieno[2,3-d]pyrimidine derivatives have shown that the nature of the group at the C4 position dramatically influences kinase inhibitory activity. scielo.brnih.gov This systematic approach allows chemists to rationally design next-generation compounds with improved pharmacological profiles, transforming initial "hits" into viable "lead" compounds for further development.
Computational and Theoretical Investigations of Ethyl 2 4 Chloropyrimidin 5 Yl Acetate and Its Reactivity
Quantum Chemical Studies on Reaction Mechanisms and Pathways
Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms involving ethyl 2-(4-chloropyrimidin-5-yl)acetate. These computational approaches allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a deeper understanding of the kinetic and thermodynamic factors that govern its reactivity. For instance, in nucleophilic substitution reactions at the C4 position of the pyrimidine (B1678525) ring, quantum chemical calculations can map out the energy profile for the addition-elimination mechanism.
These studies often employ methods like the B3LYP functional with a suitable basis set, such as def2-TZVPD, to model the electronic structure of reactants, intermediates, and products. nih.gov By calculating the Gibbs free energy of activation, researchers can predict the feasibility of different reaction pathways. For example, the reaction of this compound with various nucleophiles can be modeled to understand how the electronic nature of the nucleophile influences the reaction rate and mechanism. The transition state geometry reveals the key bond-forming and bond-breaking events, offering insights that are often difficult to obtain through experimental means alone.
A hypothetical reaction energy profile for the nucleophilic substitution of this compound with a generic nucleophile (Nu) is presented in Table 1. This table illustrates how quantum chemical calculations can quantify the energy changes along the reaction coordinate.
Table 1: Hypothetical Reaction Energy Profile for Nucleophilic Substitution
This table is for illustrative purposes and the values are not derived from actual experimental data.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (this compound + Nu⁻) | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Meisenheimer-like Intermediate | -5.8 |
| 4 | Transition State 2 (TS2) | +12.5 |
Density Functional Theory (DFT) Applications in Understanding Reactivity and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for understanding the electronic properties and reactivity of molecules like this compound. chemrxiv.org DFT calculations provide valuable insights into the distribution of electron density, which is fundamental to a molecule's chemical behavior. Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
For this compound, the electron-withdrawing nature of the pyrimidine ring and the chlorine atom significantly influences its electronic properties. DFT calculations can quantify the electrophilicity of the different carbon atoms in the pyrimidine ring, identifying the most susceptible sites for nucleophilic attack. The molecular electrostatic potential (MESP) map, another output of DFT calculations, visually represents the charge distribution and helps in identifying electron-rich and electron-deficient regions of the molecule. mdpi.com
Table 2 presents hypothetical DFT-calculated electronic properties for this compound. These values are crucial for rationalizing its reactivity in various chemical transformations.
Table 2: Hypothetical DFT-Calculated Electronic Properties
This table is for illustrative purposes and the values are not derived from actual experimental data.
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.8 D |
Molecular Modeling and Docking Studies for Derivative Interactions with Biological Targets
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. mdpi.comnih.gov For derivatives of this compound, these techniques are invaluable in the field of drug discovery for identifying potential biological targets and understanding their mechanism of action at a molecular level. By generating three-dimensional models of the ligand and its target, docking simulations can predict the preferred binding orientation and affinity. chemrxiv.org
These studies can guide the rational design of novel derivatives with improved potency and selectivity. For example, if a derivative of this compound is being investigated as a kinase inhibitor, molecular docking can be used to predict its binding mode within the ATP-binding pocket of the target kinase. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. This information can then be used to suggest modifications to the molecular structure to enhance these interactions and improve binding affinity.
Table 3 provides a hypothetical example of docking results for a derivative of this compound with a target protein.
Table 3: Hypothetical Molecular Docking Results
This table is for illustrative purposes and the values are not derived from actual experimental data.
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase X | -8.5 | Lys78, Glu95, Leu150 |
| Derivative B | Kinase X | -7.2 | Lys78, Asp165 |
Conformational Analysis and Stereochemical Implications from Theoretical Models
The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Theoretical models provide a powerful means to explore the conformational landscape of this compound and its derivatives. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the low-energy (and thus most populated) conformations. nih.gov
For this compound, key rotatable bonds include the C-C bond connecting the acetate (B1210297) group to the pyrimidine ring and the C-O bond of the ester. The relative orientation of the ester group with respect to the pyrimidine ring can have significant implications for its reactivity and intermolecular interactions. For instance, certain conformations may be more favorable for binding to a specific biological target due to a better steric and electronic fit. nih.gov
Computational methods such as DFT and Møller-Plesset perturbation theory (MP2) can be used to accurately calculate the energies of different conformers. mdpi.com The results of such analyses can be used to understand the stereochemical outcomes of reactions and to design molecules with specific conformational preferences.
Table 4: Hypothetical Relative Energies of Conformers
This table is for illustrative purposes and the values are not derived from actual experimental data.
| Conformer | Dihedral Angle (N1-C5-Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° | 0.0 |
| B | 180° | 1.2 |
Predictive Modeling for Novel Synthetic Outcomes and Reaction Selectivity
Predictive modeling, often leveraging machine learning and quantum chemical data, is an emerging area in chemistry that aims to forecast the outcomes of chemical reactions, including yield and selectivity. nih.gov For the synthesis of derivatives of this compound, these models can accelerate the discovery of new synthetic routes and optimize reaction conditions. By training models on large datasets of known reactions, it is possible to predict the most likely product of a novel reaction or to identify the optimal catalyst for a desired transformation.
These predictive models can take into account a wide range of molecular descriptors, including electronic properties calculated from DFT, steric parameters, and topological indices. nih.gov For instance, a model could be developed to predict the regioselectivity of a reaction involving this compound and a multifunctional nucleophile. By analyzing the features of both reactants, the model could predict which nucleophilic site is more likely to react and with what efficiency. This approach has the potential to significantly reduce the amount of trial-and-error experimentation required in synthetic chemistry.
Table 5: Hypothetical Predictive Model Output for Reaction Selectivity
This table is for illustrative purposes and the values are not derived from actual experimental data.
| Reactant A | Reactant B | Predicted Major Product | Predicted Yield (%) |
|---|---|---|---|
| This compound | Aniline | Ethyl 2-(4-anilinopyrimidin-5-yl)acetate | 85 |
| This compound | Methanol | Ethyl 2-(4-methoxypyrimidin-5-yl)acetate | 72 |
Advanced Characterization Techniques for Research on Ethyl 2 4 Chloropyrimidin 5 Yl Acetate Derivatives
Spectroscopic Methodologies in Structural Elucidation of Derivatives
Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized derivatives of Ethyl 2-(4-chloropyrimidin-5-yl)acetate. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are particularly crucial in this regard.
Advanced NMR Applications:
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often required for complex derivatives.
¹H NMR: In derivatives where the chloro-substituent at the 4-position of the pyrimidine (B1678525) ring is replaced, significant shifts in the signals of the pyrimidine protons are observed. For instance, the introduction of an amino group typically causes an upfield shift of the adjacent proton signals compared to the parent chloro-compound.
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The chemical shift of the C4 carbon is highly sensitive to the nature of the substituent, offering direct evidence of successful substitution.
2D NMR (COSY, HSQC, HMBC): For more complex derivatives, 2D NMR experiments are employed. Correlation Spectroscopy (COSY) helps identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are instrumental in assigning complex aromatic spin systems or confirming the point of attachment of new functional groups.
High-Resolution Mass Spectrometry (HRMS):
HRMS is a powerful technique used to determine the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, which is critical for confirming the identity of a new derivative.
Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, often providing the protonated molecular ion [M+H]⁺. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For example, HRMS can distinguish between a derivative containing sulfur and another containing two oxygen atoms, which may have very similar integer masses. The observed isotopic pattern, particularly for chlorine- and bromine-containing compounds, further aids in confirming the elemental composition. rsc.org
Below is a hypothetical data table illustrating the kind of data obtained from HRMS for a synthesized derivative.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| Ethyl 2-(4-(phenylamino)pyrimidin-5-yl)acetate | C₁₄H₁₅N₃O₂ | 258.1237 | 258.1239 |
| Ethyl 2-(4-(4-methoxyphenyl)pyrimidin-5-yl)acetate | C₁₅H₁₆N₂O₃ | 273.1234 | 273.1231 |
| Ethyl 2-(4-(thiophen-2-yl)pyrimidin-5-yl)acetate | C₁₂H₁₂N₂O₂S | 249.0692 | 249.0695 |
Chromatographic Separation and Purity Assessment Methodologies in Academic Research
Chromatographic techniques are essential for the purification of synthesized derivatives and for the assessment of their purity, which is a critical parameter for subsequent biological or chemical studies.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of this compound derivatives. rsc.org This technique separates compounds based on their hydrophobicity.
Columns: C18 and C8 columns are frequently used, where the stationary phase consists of silica (B1680970) particles functionalized with octadecyl or octyl silanes, respectively. rsc.org
Mobile Phase: A mixture of an aqueous solvent (often water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is used as the mobile phase.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed, allowing for the detection of the compounds as they elute from the column. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Gradient Elution: A gradient elution method, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable timeframe and with good resolution.
A typical HPLC purity analysis report would include the retention time of the main peak and its area percentage, with a purity level of >95% often being the standard for further research applications.
| Derivative Type | Typical Column | Mobile Phase System | Purity Standard |
| Amine-substituted pyrimidine acetates | C18, 5 µm | Water/Acetonitrile + 0.1% TFA | >95% |
| Aryl-coupled pyrimidine acetates | C18, 5 µm | Water/Methanol + 0.1% Formic Acid | >95% |
| Thioether-linked pyrimidine acetates | C8, 5 µm | Water/Acetonitrile | >95% |
X-ray Crystallography in the Structural Determination of Novel Derivatives and Intermediates
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for unambiguously confirming the constitution and stereochemistry of novel derivatives and key intermediates.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a 3D model of the molecule. This provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. It is particularly useful for establishing the regiochemistry of substitution on the pyrimidine ring.
The crystallographic data obtained for novel derivatives are often deposited in crystallographic databases and are crucial for publication in high-impact scientific journals. Below are examples of crystallographic data for compounds with related structural motifs.
| Parameter | Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate nih.gov | Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate iucr.org |
| Molecular Formula | C₁₃H₁₃N₃O₂S | C₁₀H₁₂N₄O₂S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.6579 (8) | 10.1507 (4) |
| b (Å) | 9.7394 (9) | 15.5402 (6) |
| c (Å) | 9.9188 (8) | 15.6565 (6) |
| α (°) | 62.661 (6) | 90 |
| β (°) | 71.416 (5) | 99.435 (2) |
| γ (°) | 65.024 (6) | 90 |
| Volume (ų) | 665.35 (10) | 2437.81 (17) |
Future Perspectives and Emerging Research Directions
Exploration of Untapped Synthetic Potential and Novel Reaction Pathways
While the chlorine at the C4 position is conventionally displaced via nucleophilic aromatic substitution (SNAr), future work will likely focus on more advanced and previously underutilized transformations. nih.gov The exploration of modern cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, could unlock new carbon-carbon and carbon-heteroatom bond formations at this position. This would enable the introduction of a diverse array of functional groups that are not accessible through traditional methods.
Furthermore, C-H activation methodologies represent a significant frontier. Developing reactions that can selectively functionalize the C2 or C6 positions of the pyrimidine (B1678525) ring would bypass the need for pre-functionalized starting materials, streamlining synthetic routes and improving atom economy. Research into photoredox catalysis could also reveal novel reaction pathways, enabling transformations under mild conditions that were previously challenging.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing synthetic strategies. numberanalytics.comnumberanalytics.com Future research will see a concerted effort to develop more environmentally benign methods for synthesizing and functionalizing Ethyl 2-(4-chloropyrimidin-5-YL)acetate and its derivatives. This includes the use of greener solvents like water or bio-derived solvents, and the adoption of energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.innih.gov
Integration with continuous flow chemistry offers substantial advantages over traditional batch processing. nih.govmdpi.com Flow reactors provide superior control over reaction parameters like temperature and residence time, which can lead to higher yields, improved safety when handling hazardous reagents, and easier scalability. researchgate.netmdpi.com Developing robust flow protocols for the synthesis and subsequent modification of the target compound will be a key step in making its derivatives more accessible for industrial and pharmaceutical applications. researchgate.net
Advanced Computational Design and Predictive Modeling for Rational Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, including cancer and infections. nih.govnih.govmdpi.com The future of drug discovery with this scaffold lies in the deep integration of computational tools. tandfonline.com Advanced techniques like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking will be instrumental in rationally designing novel derivatives of this compound. mdpi.commdpi.comscirp.org
These computational approaches allow researchers to predict the biological activity and binding affinity of virtual compounds before undertaking costly and time-consuming synthesis. nih.govnih.gov By simulating interactions with specific biological targets, such as protein kinases or enzymes, predictive models can guide the design of molecules with enhanced potency and selectivity, accelerating the discovery of new therapeutic agents. researchgate.netrsc.org
Development of Novel Biological Probes and Tools from the Compound Scaffold
Beyond therapeutics, derivatives of this compound hold significant potential as chemical tools for studying biological systems. mskcc.org By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the pyrimidine core, researchers can create sophisticated biological probes. researchgate.net
These probes can be used to visualize cellular processes, identify protein-protein interactions, or measure enzyme activity in real-time. For instance, a fluorescently labeled derivative could be used to track the localization of a specific target protein within a cell using fluorescence microscopy. Covalent probes designed from this scaffold could be used for target identification and validation in drug discovery pipelines. The development of such tools is crucial for advancing our fundamental understanding of cell biology and disease mechanisms.
Synergistic Approaches Combining Synthetic Chemistry with Biological and Computational Studies
The most impactful future research will emerge from a synergistic approach that combines multiple disciplines. The traditional linear process of drug discovery is being replaced by a more integrated model where synthetic chemists, biologists, and computational scientists collaborate from the project's inception. acs.org
In this paradigm, computational models will guide the design of a focused library of this compound derivatives. mdpi.com These compounds will then be synthesized using efficient, sustainable methods and evaluated in high-throughput biological screens. The resulting data will be fed back into the computational models to refine their predictive power, creating a rapid and iterative cycle of design, synthesis, and testing. This holistic approach will maximize the potential of the pyrimidine scaffold, leading to the efficient discovery of novel molecules with tailored functions for both therapeutic and research applications. rsc.org
Data Tables
Table 1: Potential Areas for Novel Synthetic Methodologies
| Methodology | Target Position | Potential Reagents/Catalysts | Desired Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C4 | Palladium catalysts, Arylboronic acids | Introduction of aryl/heteroaryl groups |
| Buchwald-Hartwig Amination | C4 | Palladium catalysts, Amines | Formation of C-N bonds with diverse amines |
| C-H Activation | C2 / C6 | Transition metal catalysts (e.g., Rh, Ru) | Direct functionalization without pre-activation |
Table 2: Emerging Applications Based on the Pyrimidine Scaffold
| Application Area | Design Strategy | Example Functionality | Potential Impact |
|---|---|---|---|
| Anticancer Agents | Kinase inhibitor design | Substitution at C4 to target ATP-binding site | Development of targeted cancer therapies |
| Biological Probes | Attachment of a fluorophore | Covalent labeling of target proteins for imaging | Elucidation of protein function and disease pathways |
| Agrochemicals | Herbicide/Fungicide design | Modifications to enhance cell permeability in plants | Creation of more effective and sustainable crop protection agents |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-(4-chloropyrimidin-5-YL)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 4-chloropyrimidine derivatives with ethyl acetates under basic conditions. For example, Kobayashi et al. demonstrated the use of 1-(4-chloropyrimidin-5-yl)alk-2-en-1-one derivatives with primary amines to form bicyclic pyridopyrimidinones, where temperature (60–80°C) and solvent polarity (e.g., THF or DMF) critically influence regioselectivity and yield . Optimization studies recommend using catalytic bases like K₂CO₃ and monitoring reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC (e.g., C18 column, acetonitrile/water mobile phase) is used to assess purity, with retention times compared to reference standards .
- Spectroscopy :
- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O) confirms ester functionality.
- GC-MS : Fragmentation patterns (e.g., m/z 88 for ethyl acetate) validate molecular identity .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Waste Management : Separate halogenated waste (e.g., chlorinated byproducts) and collaborate with certified disposal agencies to prevent environmental contamination .
- PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, 3D-QSAR) predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, substituents at the pyrimidine ring alter electron density, affecting reaction kinetics .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. A study on bicyclic pyridopyrimidinones demonstrated that bulky substituents at the 5-position enhance binding to kinase targets .
- Docking Simulations : Align derivatives with protein active sites (e.g., EGFR kinase) to prioritize synthesis .
Q. What mechanistic insights explain contradictions in regioselectivity during derivatization of this compound?
- Methodological Answer : Regioselectivity in nucleophilic aromatic substitution depends on:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate the pyrimidine ring at the 4-position, directing substitution to the 5-position .
- Steric Hindrance : Bulky substituents (e.g., ethyl groups) favor reactions at less hindered sites. Kinetic studies using stopped-flow NMR can resolve competing pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity for 5-substituted products .
Q. How can this compound serve as a precursor for heterocyclic scaffolds in drug discovery?
- Methodological Answer :
- Cyclization Reactions : React with hydrazines or amidines to form pyrazolo[3,4-d]pyrimidines or imidazopyrimidines, respectively .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties for kinase inhibitor development .
- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7) using IC₅₀ assays. For example, ethyl acetate derivatives with 4-fluorophenyl groups showed sub-micromolar activity in kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
